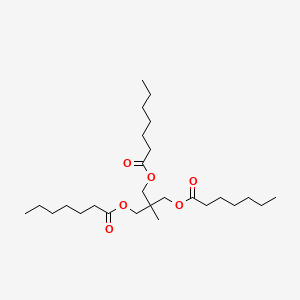

Trimethylolethane triheptanoate

Description

Properties

CAS No. |

23336-49-4 |

|---|---|

Molecular Formula |

C26H48O6 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

[3-heptanoyloxy-2-(heptanoyloxymethyl)-2-methylpropyl] heptanoate |

InChI |

InChI=1S/C26H48O6/c1-5-8-11-14-17-23(27)30-20-26(4,21-31-24(28)18-15-12-9-6-2)22-32-25(29)19-16-13-10-7-3/h5-22H2,1-4H3 |

InChI Key |

ZMAZJSDJZUMVHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OCC(C)(COC(=O)CCCCCC)COC(=O)CCCCCC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Trimethylolethane Triheptanoate

Esterification Reactions: Fundamental Principles and Kinetics

Esterification is a fundamental process in organic chemistry, involving the reaction of a carboxylic acid with an alcohol to form an ester and water. masterorganicchemistry.com The reaction is reversible, and its equilibrium can be influenced by factors such as temperature, reactant concentrations, and the presence of a catalyst. masterorganicchemistry.comucr.ac.cr The kinetics of esterification are crucial for industrial-scale production, dictating the reaction time and temperature required to achieve a desired conversion rate.

Direct Esterification of Trimethylolethane with Heptanoic Acid

The most direct route to trimethylolethane triheptanoate is the Fischer esterification of trimethylolethane with heptanoic acid. masterorganicchemistry.com In this reaction, three molecules of heptanoic acid react with one molecule of trimethylolethane, a triol, to form the desired tri-ester.

This reaction is typically carried out at elevated temperatures to increase the reaction rate and often involves the removal of water as it is formed to shift the equilibrium towards the product side, maximizing the yield of the ester. ucr.ac.cr The molar ratio of the reactants is a critical parameter, with an excess of the carboxylic acid or the use of a solvent that forms an azeotrope with water being common strategies to drive the reaction to completion. masterorganicchemistry.com

Transesterification Routes involving Trimethylolethane

Transesterification offers an alternative pathway to this compound. This process involves the reaction of an existing ester with an alcohol, in this case, trimethylolethane. For instance, methyl heptanoate (B1214049) can be reacted with trimethylolethane to produce this compound and methanol. researchgate.netnih.gov

This method can be advantageous as the removal of the more volatile alcohol byproduct (e.g., methanol) can be easier than removing water, thus effectively driving the reaction forward. researchgate.net The choice between direct esterification and transesterification often depends on the availability and cost of the starting materials, as well as the desired purity of the final product.

Catalytic Systems in this compound Synthesis

Catalysts are essential for achieving practical rates of reaction in the synthesis of this compound. Homogeneous acid catalysts are widely employed due to their effectiveness in protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. wikipedia.orgaccessscience.comtaylorandfrancis.com

Homogeneous Acid Catalysis: Mechanism and Optimization

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a liquid phase. wikipedia.org The mechanism of acid-catalyzed esterification involves several equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com The alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the catalyst and form the final ester product. masterorganicchemistry.com

Optimization of these catalytic systems involves adjusting parameters such as catalyst concentration, reaction temperature, and reaction time to maximize yield and minimize side reactions.

Protic acids, which are substances that can donate a proton (H+), are commonly used as catalysts in esterification.

Sulfuric Acid (H₂SO₄): A strong and inexpensive acid, sulfuric acid is a highly effective catalyst for esterification. researchgate.netrsc.orgkhanacademy.org Its strong dehydrating properties also help to shift the reaction equilibrium towards the products. nih.gov However, its corrosive nature and the potential for side reactions, such as charring, require careful control of reaction conditions. nih.gov

p-Toluenesulfonic Acid (p-TSA): This organic-soluble acid is another popular choice for esterification catalysis. nih.govwikipedia.org It is a solid, making it easier to handle than sulfuric acid, and is generally considered less corrosive. nih.gov p-TSA is effective in promoting high yields and is often used in syntheses where milder conditions are preferred. rsc.org Its catalytic activity is attributed to its ability to act as a strong proton donor. nih.govresearchgate.net

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid | High catalytic activity, inexpensive, dehydrating agent | Corrosive, potential for side reactions |

| p-Toluenesulfonic Acid | Solid (easy to handle), less corrosive, high yields | More expensive than sulfuric acid |

Lewis acids, which are electron-pair acceptors, can also catalyze esterification reactions. They function by coordinating to the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and makes it more susceptible to attack by the alcohol. Examples of Lewis acids that can be used in esterification include metal triflates. researchgate.netresearchgate.net While not as commonly used as protic acids for this specific synthesis, they offer an alternative catalytic pathway and can be advantageous in certain applications, particularly where sensitivity to strong protic acids is a concern.

Heterogeneous Catalysis for Esterification of this compound

The synthesis of this compound, an ester formed from the reaction of trimethylolethane and heptanoic acid, can be efficiently achieved through heterogeneous catalysis. This approach offers significant advantages over traditional homogeneous catalysis, including easier separation of the catalyst from the reaction mixture, potential for catalyst reuse, reduced corrosion issues, and alignment with the principles of green chemistry. nih.govpraiseworthyprize.org The use of solid acid catalysts is particularly prominent in esterification reactions.

Solid Acid Catalysts (e.g., Sulfonated Charcoal, Zeolites)

Solid acid catalysts provide active sites for the esterification reaction to occur, facilitating the protonation of the carboxylic acid, which enhances its electrophilicity and promotes nucleophilic attack by the alcohol.

Sulfonated Charcoal:

Sulfonated carbons, derived from the pyrolysis of biomass followed by sulfonation, have emerged as effective and low-cost solid acid catalysts for esterification. colab.ws These materials possess a high surface area and a network of pores, with sulfonic acid groups (-SO₃H) acting as the catalytic sites. Studies on the esterification of fatty acids have shown that sulfonated biochar can achieve high conversion rates. colab.ws For the synthesis of this compound, a sulfonated charcoal catalyst would offer a high density of acid sites, contributing to efficient conversion of trimethylolethane and heptanoic acid. The stability and reusability of these catalysts are key advantages, with some studies showing consistent performance over multiple reaction cycles, especially when regenerated by drying between uses. colab.ws

Zeolites:

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong acidic properties, making them excellent shape-selective catalysts for various organic transformations, including esterification. mdpi.com Their catalytic activity is influenced by the Si/Al ratio, which determines the number and strength of the acid sites, as well as their pore size and structure. nih.gov Faujasite-type zeolites, for instance, have been successfully used as acid catalysts in the esterification of free fatty acids. nih.gov In the synthesis of this compound, the selection of a zeolite with an appropriate pore size is crucial to allow the reactants (trimethylolethane and heptanoic acid) to access the active sites within the zeolite framework while facilitating the diffusion of the larger product molecule. The ability of certain zeolites to selectively remove water, a byproduct of esterification, can also drive the reaction equilibrium towards higher product yields. mdpi.com

| Catalyst Type | Key Features | Relevance to this compound Synthesis |

| Sulfonated Charcoal | High surface area, high density of -SO₃H groups, low cost, reusable. colab.ws | Provides numerous active sites for the esterification of trimethylolethane and heptanoic acid, with potential for cost-effective and sustainable production. |

| Zeolites | Well-defined microporous structure, strong Brønsted acidity, shape selectivity, potential for water removal. nih.govmdpi.com | Can offer high catalytic activity and selectivity. The choice of zeolite type would be critical to accommodate the reactant and product molecules. |

Supported Catalysts and Nanoparticle Architectures

To enhance catalytic efficiency, stability, and selectivity, active catalytic species can be dispersed on high-surface-area supports. This approach is central to the design of advanced heterogeneous catalysts.

Supported Catalysts:

Nanoparticle Architectures:

The use of nanoparticle catalysts represents a significant advancement in heterogeneous catalysis. mdpi.com Metal nanoparticles, owing to their high surface-area-to-volume ratio, exhibit unique electronic and geometric properties that can lead to enhanced catalytic activity. nih.gov For the synthesis of this compound, palladium or platinum nanoparticles supported on materials like covalent triazine frameworks (CTFs) or other porous polymers could be explored. mdpi.com These architectures can provide a high concentration of accessible active sites and facilitate efficient mass transport. The interaction between the metal nanoparticles and the support material is crucial and can be tailored to optimize catalytic performance and stability. mdpi.com

| Catalyst Architecture | Description | Potential Application in this compound Synthesis |

| Supported Catalysts | Active catalytic species dispersed on a high-surface-area support material (e.g., SiO₂, Al₂O₃). nih.gov | Offers improved stability and dispersion of acid sites for the esterification reaction. |

| Nanoparticle Catalysts | Catalytically active nanoparticles (e.g., Pd, Pt) on a support, offering high surface area and unique catalytic properties. nih.govmdpi.com | Could provide highly active and selective sites for the formation of this compound, potentially at milder reaction conditions. |

Green Chemistry Approaches to Catalyst Design and Reuse

The principles of green chemistry are increasingly guiding the design of catalytic processes, emphasizing the use of non-toxic, renewable materials and the development of catalysts that can be easily recovered and reused. mdpi.com

Catalyst Design:

The development of catalysts from renewable resources, such as biomass-derived carbons, is a key aspect of green chemistry. praiseworthyprize.org Sulfonated charcoal, as discussed earlier, is a prime example of a green catalyst. colab.ws Another approach involves the use of biodegradable materials like chitosan (B1678972) as a support for catalytic species. eurjchem.com The design of these catalysts focuses on minimizing environmental impact throughout their lifecycle, from synthesis to disposal.

Catalyst Reuse:

A major advantage of heterogeneous catalysts is their potential for reuse, which reduces waste and improves the economic viability of a process. mdpi.com For the synthesis of this compound, the use of solid acid catalysts like zeolites or sulfonated carbons allows for simple filtration or centrifugation to separate the catalyst from the reaction mixture. nih.govcolab.ws Studies on similar esterification reactions have demonstrated that these catalysts can be effectively recycled for multiple runs with minimal loss of activity, particularly with a regeneration step such as drying. colab.ws This reusability is a cornerstone of sustainable chemical production.

Process Optimization and Reaction Engineering

To maximize the yield and selectivity of this compound, careful control of reaction parameters is essential.

Influence of Stoichiometric Ratios and Reactant Purity

Stoichiometric Ratios:

The esterification of trimethylolethane with heptanoic acid is a reversible reaction. To shift the equilibrium towards the formation of the tri-ester, an excess of one of the reactants is typically used. In the synthesis of polyol esters, it is common to use an excess of the carboxylic acid to ensure complete conversion of the polyol's hydroxyl groups. For the synthesis of trimethylolpropane (B17298) triacrylate, a similar polyol ester, varying the acid-to-alcohol molar ratio has been shown to significantly impact the yield. mdpi.com A molar ratio of heptanoic acid to trimethylolethane greater than the stoichiometric 3:1 would likely be employed to drive the reaction to completion and maximize the yield of this compound.

Reactant Purity:

The purity of the reactants, trimethylolethane and heptanoic acid, can have a considerable impact on the reaction. Impurities can potentially poison the catalyst, lead to the formation of undesired byproducts, and complicate the purification of the final product. For instance, the presence of water in the reactants can inhibit the esterification reaction by shifting the equilibrium back towards the reactants. Therefore, using high-purity reactants is generally preferred to achieve high yields and selectivity.

Reaction Temperature and Pressure Effects on Yield and Selectivity

Reaction Temperature:

Temperature is a critical parameter in the synthesis of this compound. An increase in temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decomposition of the product, which would reduce the selectivity and yield. For the esterification of fatty acids, reaction temperatures are often optimized to balance reaction rate and selectivity. mdpi.com In the synthesis of trimethylolpropane triacrylate, a temperature of 120°C was found to be optimal under specific catalytic conditions. mdpi.com A similar temperature range would likely be a suitable starting point for optimizing the synthesis of this compound.

Reaction Pressure:

The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the removal of water will shift the reaction equilibrium towards the product side, thereby increasing the conversion and yield. This is often achieved by carrying out the reaction under reduced pressure or by using a Dean-Stark apparatus to azeotropically remove the water. The application of a vacuum can also help to lower the boiling point of the mixture, allowing the reaction to be conducted at a lower temperature, which can be beneficial for preventing side reactions. In some systems, an inert gas flow, such as air or nitrogen, is used to help strip the water from the reaction mixture, which has been shown to enhance the yield of polyol esters. mdpi.com

| Parameter | Effect on Yield and Selectivity | Typical Considerations for this compound Synthesis |

| Stoichiometric Ratio | An excess of heptanoic acid can drive the reaction to completion. | A molar ratio of heptanoic acid to trimethylolethane greater than 3:1 is likely beneficial. |

| Reactant Purity | High purity minimizes catalyst poisoning and side reactions. | Use of high-purity trimethylolethane and heptanoic acid is recommended. |

| Reaction Temperature | Increases reaction rate but can cause side reactions at high levels. | An optimal temperature, likely in the range of 100-150°C, needs to be determined experimentally. |

| Reaction Pressure | Reduced pressure or inert gas sparging can remove water and increase yield. | Application of vacuum or azeotropic distillation is a common strategy to enhance conversion. |

Solvent Selection and Solvent-Free Esterification Strategies

The synthesis of this compound, a triester, is fundamentally an esterification reaction between trimethylolethane and heptanoic acid. The choice of solvent or the decision to proceed without one significantly impacts reaction kinetics, yield, and environmental footprint.

Solvent-Based Approaches:

Traditionally, the esterification process is carried out in the presence of a non-polar, water-immiscible organic solvent such as toluene (B28343) or xylene. The primary function of the solvent is to act as an azeotropic agent, facilitating the removal of water, a byproduct of the reaction. This continuous removal of water shifts the reaction equilibrium towards the formation of the ester, thereby increasing the conversion rate and final yield.

Solvent-Free Esterification:

To address the drawbacks of solvent-based methods, solvent-free esterification has emerged as a "green chemistry" alternative. nih.govmdpi.com This approach eliminates the use of hazardous organic solvents, simplifying the process and reducing environmental impact. nih.gov In a solvent-free system, the reaction is typically conducted at a higher temperature, often under vacuum, to facilitate the removal of water.

Mechanochemistry, specifically high-speed ball-milling (HSBM), represents a novel solvent-free approach. nih.gov This technique uses mechanical force to initiate and drive chemical reactions. nih.gov For esterification, HSBM can facilitate reactions even with insoluble reactants and avoids the need for environmentally harmful solvents. nih.gov Research has demonstrated the successful synthesis of various esters from carboxylic acids and alcohols under HSBM conditions at room temperature, achieving yields from 45% to 91% within 20 minutes of grinding in the presence of iodine and potassium hypophosphite. nih.gov Another protocol using potassium iodide and triethyl phosphite (B83602) yielded esters in 24% to 85% after 60 minutes of grinding. nih.gov These methods are notable for being both solvent-free and transition metal-free. nih.gov

| Strategy | Catalyst/Reagents | Reaction Time | Yield | Reference |

| High-Speed Ball-Milling | I₂ / KH₂PO₂ | 20 min | 45% - 91% | nih.gov |

| High-Speed Ball-Milling | KI / P(OEt)₃ | 60 min | 24% - 85% | nih.gov |

Advanced Synthesis Techniques

Innovations in synthetic chemistry have led to the development of advanced techniques that offer significant advantages over traditional batch processing, including improved efficiency, safety, and product quality.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgajrconline.org Unlike conventional heating methods that transfer heat via conduction and convection, microwave irradiation directly heats the entire reaction mixture simultaneously, leading to a rapid and uniform temperature increase. ajrconline.orgajrconline.org This efficient energy transfer can dramatically reduce reaction times, often from hours to minutes, while improving reaction yields and product purity. ajrconline.org The application of microwave technology is considered a green chemistry approach due to its efficiency and potential to reduce or eliminate the use of solvents. ajrconline.org Research in various organic reactions has shown that microwave-assisted methods are faster, safer, and more economical than traditional techniques. ajrconline.orgajrconline.org For instance, the synthesis of ultrathin hydroxyapatite (B223615) nanowires, which traditionally takes tens of hours, can be completed within 60 minutes using microwave-assisted heating. mdpi.com

| Synthesis Method | Key Advantages | References |

| Continuous Flow Synthesis | Improved safety, accelerated kinetics, automated, scalable | researchgate.netnih.govijsdr.org |

| Microwave-Assisted Esterification | Rapid reaction times, higher yields, cleaner product formation, energy efficient | ajrconline.orgajrconline.orgmdpi.com |

Enzymatic synthesis offers a highly selective and environmentally benign route for the production of esters. Lipases are a class of enzymes that can catalyze the esterification reaction under mild conditions. The use of immobilized enzymes, such as lipase (B570770) from Candida antarctica, has shown promise in the synthesis of esters. nih.gov In a study on the transesterification of triglycerides with methyl acetate, yields as high as 80% for both fatty acid methyl esters and triacetin (B1683017) were achieved. nih.gov The success of this enzymatic process is highly dependent on controlling critical parameters like the amount of water in the reaction medium and the hydration level of the enzyme. nih.gov This method avoids the harsh conditions and byproducts associated with traditional chemical catalysis.

Post-Synthesis Purification and Isolation Techniques

Following the synthesis of this compound, a purification process is necessary to remove unreacted starting materials, catalysts, and byproducts to achieve the desired product purity.

The initial step in the purification of trimethylolethane, the precursor to its triheptanoate ester, involves separating it from the reaction mixture. One method involves the neutralization of the reaction mixture with an acid, such as formic acid, to a pH of 6-7, followed by concentration. google.com The primary byproduct, a formate (B1220265) salt like sodium formate, is then removed by filtration. google.com Further purification can be achieved using ion exchange resins to remove residual salts. google.com

For the final product, this compound, which is a liquid, different techniques are employed. If a solid-supported catalyst is used, such as iron oxide nanoparticles on a mesoporous material, it can be easily removed by simple filtration. mdpi.com This type of catalyst has demonstrated remarkable stability and can be reused multiple times without a significant loss of activity. mdpi.com

In cases where a homogeneous catalyst is used, or to remove other soluble byproducts, techniques such as liquid-liquid extraction and washing are common. For instance, after nitration of trimethylolethane, the product is extracted with a solvent like dichloromethane (B109758) and then washed with water. google.com The final purification step often involves distillation under reduced pressure to remove the solvent and any remaining volatile impurities. google.com Recrystallization from a suitable solvent, such as ethanol, is a common method for purifying the solid precursor, trimethylolethane, to a high purity of at least 98%. google.comgoogle.com

| Purification Step | Technique | Purpose | Reference |

| Initial Separation | Filtration | Removal of solid byproducts (e.g., sodium formate) | google.com |

| Salt Removal | Ion Exchange Resin | Removal of residual ionic impurities | google.com |

| Catalyst Removal | Filtration | Separation of solid-supported catalysts | mdpi.com |

| Product Isolation | Liquid-Liquid Extraction | Separation of the desired product from the aqueous phase | google.com |

| Final Purification | Reduced Pressure Distillation / Recrystallization | Removal of solvents and volatile impurities / High purity final product | google.comgoogle.com |

Strategies for High-Purity Product Attainment

The synthesis of this compound of high purity necessitates a multi-faceted approach, beginning with high-quality raw materials and extending through optimized reaction conditions and rigorous purification of the crude ester. The primary objective is to maximize the yield of the tri-ester while minimizing the presence of unreacted starting materials, partially esterified products (mono- and di-esters), catalyst residues, and byproducts from side reactions.

A crucial first step is the use of highly pure trimethylolethane and heptanoic acid. The purification of the trimethylolethane precursor is well-documented, with methods like recrystallization from organic solvents (e.g., acetates, ketones) and sublimation being effective in removing impurities such as formates, which are byproducts of its synthesis. researchgate.netgoogle.com A patented process involving evaporation, crystallization, and sublimation can yield trimethylolethane with a purity of at least 98%, and often exceeding 99%. google.com Similarly, the heptanoic acid should be of high grade to avoid introducing unwanted side products.

The esterification reaction itself must be driven as close to completion as possible. This is typically achieved by using a slight excess of the carboxylic acid and efficiently removing the water formed during the reaction. google.com The molar ratio of heptanoic acid to the hydroxyl groups of trimethylolethane is a critical parameter. For similar polyol esters, a molar ratio of 1.1 to 1.0 of the carboxylic acid's carboxyl groups to the polyol's hydroxyl groups has been suggested to push the equilibrium towards the formation of the fully esterified product. google.com

Post-reaction, the purification of the crude this compound involves several key steps:

Catalyst Removal: If a homogeneous acid catalyst like sulfuric acid or p-toluenesulfonic acid is used, it must be neutralized. This is often done by washing the crude ester with an alkaline solution, such as sodium carbonate or sodium hydroxide (B78521) solution. google.com However, this can lead to the formation of emulsions and the introduction of metal ions, which can be detrimental to the final product's properties, such as its electrical insulation performance. google.com The use of heterogeneous solid acid catalysts, which can be removed by simple filtration, offers a significant advantage in this regard. google.com

Removal of Excess Carboxylic Acid: Unreacted heptanoic acid is typically removed by vacuum distillation. google.com This step is crucial as residual acid can affect the lubricant's performance and stability.

Deodorization and Decolorization: The product may undergo further treatment to remove any residual odors and color. This can involve techniques like steam stripping or treatment with adsorbents.

A multi-stage process has also been described for the production of poly(neopentylpolyol) esters, which can be adapted for this compound. This involves an initial acid-catalyzed esterification and ether formation stage with a limited molar excess of hydroxyl groups, followed by the addition of more monocarboxylic acid in a second stage to complete the esterification. The resulting ester can then be purified using conventional techniques like distillation and treatment with acid and moisture scavengers. google.com

The following table illustrates typical purity levels achieved for polyol esters using different purification strategies, which can be considered representative for the production of high-purity this compound.

| Purification Strategy | Key Steps | Typical Purity Achieved | Reference |

|---|---|---|---|

| Conventional Method | Neutralization with alkali, washing, vacuum distillation | >95% | google.com |

| Solid Acid Catalyst Method | Filtration of catalyst, vacuum distillation, adsorbent treatment | >99% | google.com |

| Multi-Stage Synthesis and Purification | Controlled two-stage reaction, distillation, acid/moisture scavengers | High, comparable to conventional methods | google.com |

Sustainable Purification Methods

The drive towards green chemistry has spurred the development of more sustainable purification methods for synthetic esters like this compound. These methods aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption compared to traditional techniques.

Enzymatic Catalysis:

One of the most promising sustainable approaches is the use of enzymes, particularly lipases, as catalysts for the esterification reaction. mdpi.com Lipase-catalyzed synthesis offers several advantages:

High Selectivity: Enzymes can exhibit high selectivity, potentially reducing the formation of byproducts.

Mild Reaction Conditions: The reaction can be carried out at lower temperatures, reducing energy consumption.

Elimination of Harsh Catalysts: It avoids the use of strong mineral acids, simplifying the purification process as no neutralization step is required. The enzyme can often be recovered and reused.

For the synthesis of a polyol ester from levulinic acid and trimethylolpropane, an immobilized lipase was used as a catalyst in a solvent-free system. The purification of the resulting ester was achieved using a Rotary Film Molecular Distillation system. mdpi.com This approach, combining enzymatic synthesis with advanced distillation, represents a significant step towards sustainable production.

Solvent-Free and Novel Solvent Systems:

Conducting the synthesis in a solvent-free system, where one of the reactants (typically the carboxylic acid) acts as the solvent, is another green approach. mdpi.com This eliminates the need for potentially harmful organic solvents.

Research into novel solvent systems for purification is also underway. For instance, liquefied gases like a mixture of CO2 and propane (B168953) have been studied for the extraction and purification of synthetic lubricants. google.com These solvents are non-toxic and can be easily removed and recycled. While not yet specifically documented for this compound, this technology holds promise for the sustainable purification of polyol esters.

Chromatographic and Adsorption Techniques:

The use of column chromatography and adsorption beds with specific resins can be tailored for the purification of polyol esters. google.comnih.gov These methods can be highly effective in removing specific impurities. For instance, ion exchange resins are used to remove residual catalyst and ionic impurities. google.com While traditionally used in fine chemical synthesis, optimizing these techniques for bulk production with recyclable solvents and adsorbents can enhance their sustainability.

The following table summarizes some sustainable purification approaches and their potential benefits for the production of this compound.

| Sustainable Approach | Description | Potential Benefits | Reference |

|---|---|---|---|

| Enzymatic Synthesis | Use of lipases as catalysts in a solvent-free system. | Reduced energy use, no harsh catalyst removal, high selectivity. | mdpi.com |

| Advanced Distillation | Rotary Film Molecular Distillation for purification. | Efficient separation of high-boiling point compounds under vacuum. | mdpi.com |

| Novel Solvent Extraction | Use of liquefied CO2 and propane as extraction solvents. | Non-toxic, recyclable solvents, potential for high selectivity. | google.com |

| Adsorbent Treatment | Use of specific resins and adsorbents for impurity removal. | Targeted removal of catalyst residues and other impurities. | google.comgoogle.com |

Performance Characteristics and Degradation Mechanisms of Trimethylolethane Triheptanoate

Thermal Stability and Decomposition Mechanisms

The thermal stability of trimethylolethane triheptanoate is a critical performance attribute, largely dictated by the inherent strength of its molecular structure and its response to thermal stress in the absence of oxygen. Generally, neopentyl polyol esters like this compound exhibit superior thermal stability compared to other ester types, a quality attributed to the absence of a hydrogen atom on the β-carbon of the alcohol moiety. nist.govdtic.mil This structural feature precludes the low-energy β-elimination pathway common in other esters. lube-media.com

The decomposition of polyol esters is a complex process involving multiple potential reaction pathways. nist.govacs.org For neopentyl polyol esters, thermal degradation typically becomes significant at temperatures between 275°C and 315°C, although this can be lowered by the presence of catalytic metals. lube-media.com Studies on analogous polyol esters show that decomposition can be modeled using pseudo-first-order kinetics, especially in the initial stages of degradation (up to 40% decomposition). nist.gov

Pyrolytic Degradation Pathways

Under inert (pyrolytic) conditions, the thermal decomposition of neopentyl polyol esters like this compound primarily proceeds through the heterolytic cleavage of the alkyl-oxygen bond. osti.gov This initial bond scission is a key step in the degradation cascade. Research on trimethylolpropane (B17298) triheptanoate, a closely related compound, during oxidation experiments revealed the formation of diesters and a series of other degradation products. dtic.mil

For neopentyl polyol esters in general, the initial products of pyrolysis often include carboxylic acids and smaller ester molecules resulting from the fragmentation of the original ester. nist.govdtic.mil For instance, the thermal degradation of a diester, 2-ethylhexyl pelargonate, yielded products such as an olefin (2-ethyl-1-hexene) and the corresponding alcohol (2-ethyl-1-hexanol), indicating the types of transformations that can occur. dtic.mil

Influence of Molecular Structure on Thermal Resistance

The molecular architecture of this compound is central to its thermal robustness. The core of this stability lies in the neopentyl structure of the trimethylolethane alcohol base. wikipedia.org This structure is characterized by a quaternary α-carbon, which lacks β-hydrogens. The absence of these β-hydrogens is a critical stabilizing feature because it blocks the primary, low-energy decomposition pathway available to many other esters: a cyclic elimination reaction (β-elimination). nist.govdtic.millube-media.com

Effects of Impurities and Catalytic Residues on Thermal Stability

The inherent thermal stability of this compound can be compromised by the presence of impurities and catalytic residues. Metal surfaces, in particular, can significantly accelerate the thermal decomposition of polyol esters. dtic.milresearchgate.netdtic.mil Studies have shown that chrome-alloy steel and mild steel can promote the degradation of neopentyl polyol esters at temperatures where the pure esters would otherwise be stable. dtic.mildtic.mil The catalytic effect of metals can lower the decomposition temperature of esters to around 200°C. lube-media.com

The mechanism of this catalytic action often involves the metal surface facilitating bond cleavage within the ester molecule. Research on polyol ester base oils has demonstrated that heating in new, unpassivated stainless steel cells leads to a faster rate of decomposition compared to older, passivated cells, indicating that surface reactions play a crucial role. nist.govacs.org

Residual catalysts from the synthesis process can also impact thermal stability. The esterification of polyols is often carried out using organometallic catalysts at high temperatures (above 200°C). nih.gov If not completely removed, these catalysts can remain in the final product and potentially lower its decomposition temperature. For instance, the synthesis of polyol esters from crude palm oil is influenced by catalyst concentration, with higher concentrations affecting the reaction kinetics. Additives, such as tricresyl phosphate (B84403) (TCP), are sometimes added to lubricant formulations to passivate these active metal surfaces and improve thermal stability. nist.govdtic.mil

Kinetic Analysis of Thermal Decomposition

The activation energy (Ea) is a key parameter derived from kinetic analysis, representing the minimum energy required to initiate the decomposition reaction. A higher activation energy corresponds to greater thermal stability. For polyol ester lubricants, activation energies and other Arrhenius parameters can be determined by measuring decomposition rates over a range of temperatures. nist.gov

Kinetic studies on pentaerythritol (B129877) tetraesters, which are structurally analogous to this compound, have been conducted by heating the fluids in reactors and measuring the extent of decomposition via gas chromatography. nist.govnist.gov The rate constants for decomposition were found to range from 1 x 10⁻⁸ s⁻¹ at 500 K to 2 x 10⁻⁴ s⁻¹ at 675 K. nist.govresearchgate.netnist.gov From these rate constants, Arrhenius expressions can be developed to describe the fluid's thermal stability.

Table 1: Arrhenius Parameters for the Thermal Decomposition of a Pentaerythritol Ester (PEC5)

| Parameter | Value | Unit |

| Activation Energy (Ea) | 164 | kJ mol⁻¹ |

| Pre-exponential Factor (A) | 1.1 x 10⁸ | s⁻¹ |

| Data derived from studies on pentaerythritol tetrapentanoate (PEC5), a neopentyl polyol ester, and presented as an example of typical kinetic parameters for this class of compounds. nist.gov |

For neopentyl polyol esters, the initial bond scission is considered the rate-limiting step in their thermal decomposition. osti.gov Due to the absence of β-hydrogens, the lower-energy β-elimination pathway is blocked. Therefore, the decomposition must proceed via higher-energy routes.

Oxidative Stability and Mechanisms

The esters of trimethylolethane, including this compound, are recognized for their resistance to oxidation, along with heat, light, and hydrolysis. wikipedia.org However, under the severe temperature conditions encountered in applications like high-performance lubricants, these polyol esters can undergo thermo-oxidative degradation. researchgate.net This degradation can lead to an increase in viscosity, the formation of sludge, and the deposition of varnish, which can limit the lubricant's operational lifespan. researchgate.netresearchgate.net The oxidation of polyol esters is a complex process that generally proceeds more slowly and at higher temperatures compared to hydrocarbon-based oils. researchgate.net

The oxidative degradation of polyol esters like this compound proceeds via a free-radical autoxidation mechanism, which is a chain reaction involving initiation, propagation, and termination steps. acs.org The chemistry of ester autoxidation shares similarities with the well-understood mechanisms of alkane autoxidation. researchgate.net

The process begins with an initiation phase where radicals are formed from the ester molecule. acs.org The primary targets for oxidative attack on a polyol ester molecule are typically the C-H bonds, particularly the methylenic groups (CH₂) adjacent to the ester's carbonyl group. researchgate.netresearchgate.net The presence of oxygen allows for the generation of reactive oxygen species that attack these susceptible C-H bonds. researchgate.net Studies on simple esters that mimic the structure of polyol esters confirm that the initial attack occurs on both the alkyl (alcohol) and acyl (acid) groups of the ester. researchgate.net

Once initiated, the reaction enters a propagation phase, which involves a cycle of reactions that consume the ester and oxygen, producing various degradation products. acs.org This phase is characterized by a more rapid consumption of oxygen. acs.org The autoxidation of esters leads to a variety of water-soluble substances as intermediates are constantly eluted, preventing them from participating in further reactions within the oil phase. nih.gov

Hydroperoxides (R-OOH) are key primary, yet unstable, intermediate products formed during the autoxidation of polyol esters. researchgate.netresearchgate.net They are formed when oxygen reacts with the initial carbon-centered radicals on the ester molecule. taylorandfrancis.com The concentration of hydroperoxides in an oxidizing ester is often quasi-stationary because they are extremely unstable and decompose rapidly. researchgate.net

The decomposition of hydroperoxides is a critical step that propagates and branches the oxidation chain reaction, leading to an accelerated degradation of the ester. researchgate.net This decomposition can proceed through several pathways, including the splitting of the O-O bond to form more free radicals, which can then attack new ester molecules. researchgate.net Another decomposition route involves the formation of non-radical products like aldehydes and peroxyacids. researchgate.net These initial products can undergo further oxidation to form carboxylic acids. acs.org The accumulation of these acidic and high-molecular-weight products is a direct cause of increased viscosity and the formation of sludge and deposits. researchgate.netresearchgate.net

The presence of metal contaminants, even in trace amounts, can significantly accelerate the oxidative degradation of esters. researchgate.net Metals such as copper, iron, nickel, and cobalt act as catalysts, shortening the induction period of oxidation. researchgate.net Copper, in particular, has been shown to have the most potent detrimental and catalytic effect on the oxidation stability of esters. researchgate.net

The following table illustrates the catalytic effect of various metals on the oxidation stability of a methyl ester, as measured by the induction period in a Rancimat test. A lower induction period indicates lower stability.

| Metal Contaminant (5 mg/kg) | Induction Period (hours) | Reference |

|---|---|---|

| None (Neat Jatropha Biodiesel) | 3.95 | |

| Copper | 0.18 | |

| Brass | 0.20 | |

| Bronze | 0.23 | |

| Mild Steel | 1.58 | |

| Stainless Steel | 2.03 |

To counteract oxidative degradation, antioxidants are added to polyol ester formulations. smarteureka.com These additives function by interrupting the oxidation chain reaction and can significantly extend the service life of the lubricant. researchgate.net Antioxidants are broadly classified into two main groups based on their mechanism: primary antioxidants (free radical scavengers) and secondary antioxidants (hydroperoxide decomposers). researchgate.netsmarteureka.com

Primary Antioxidants: These are typically radical scavengers, such as sterically hindered phenols and aromatic amines (e.g., phenyl-α-naphthylamine). smarteureka.comncsu.edu They donate a hydrogen atom to reactive peroxy radicals, converting them into more stable hydroperoxides and forming a stable antioxidant radical that does not propagate the chain reaction. smarteureka.comyoutube.com Aminic antioxidants are often considered more potent than phenolic ones. youtube.com

Secondary Antioxidants: These additives, which include organosulfur and organophosphorus compounds, work by decomposing hydroperoxides into non-radical, stable products. researchgate.nettaylorandfrancis.com This prevents the hydroperoxides from breaking down into chain-propagating free radicals. researchgate.net

A particularly effective strategy for enhancing stability is the use of a combination of different types of antioxidants to achieve a synergistic effect. researchgate.netresearchgate.net Synergism occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects. researchgate.net A well-documented example is the synergy between aminic and phenolic antioxidants. The phenolic antioxidant can regenerate the aminic antioxidant by donating a hydrogen atom, allowing the more powerful amine to neutralize multiple radicals. youtube.com Another demonstrated synergistic combination is between a radical scavenger (like N-phenyl-alpha-naphthylamine) and a peroxide decomposer (like a sulfur-containing compound), as they address different stages of the oxidation cycle. researchgate.net

The following table shows the synergistic effect of combining a primary (Am2) and a secondary (DLTDP) antioxidant on the Rotary Bomb Oxidation Test (RBOT) induction time of a trimethylolpropane trioleate (TMPTO) lubricant.

| Antioxidant Composition (wt.%) | RBOT Induction Time (min) | Reference |

|---|---|---|

| TMPTO (base oil) | 25 | researchgate.net |

| 0.5% Am2 | 1582 | researchgate.net |

| 0.5% DLTDP | 40 | researchgate.net |

| 0.4% Am2 + 0.1% DLTDP | 1725 | researchgate.net |

Hydrolytic Stability and Mechanism

Polyol esters, particularly those derived from neopentyl polyols like trimethylolethane, exhibit excellent hydrolytic stability. purdue.edu This stability is attributed to the steric hindrance provided by the neopentyl carbon backbone, which protects the ester linkages from attack by water. purdue.edu Despite this inherent stability, hydrolysis can still occur, especially under demanding conditions. purdue.edu

Ester hydrolysis is a chemical reaction in which an ester molecule reacts with water to break down into its constituent carboxylic acid and alcohol. testbook.combyjus.com The reaction with pure water is typically very slow and is often catalyzed by the presence of an acid or a base. chemguide.co.uk

In an acid-catalyzed mechanism, the process begins with the protonation of the carbonyl oxygen of the ester group. youtube.com This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. testbook.comyoutube.com A series of proton transfers follows, ultimately leading to the elimination of the alcohol and the formation of the carboxylic acid. youtube.com This reaction is reversible. chemguide.co.uk

The general equation for acid-catalyzed ester hydrolysis is: RCOOR' + H₂O ⇌ RCOOH + R'OH testbook.com

The carboxylic acid produced during hydrolysis can itself act as a catalyst, accelerating further hydrolysis. purdue.edu To mitigate this, additives known as "acid catchers" can be incorporated into the formulation. These compounds, such as epoxides, react with and neutralize the acid as it forms, thus significantly slowing the rate of hydrolysis and improving the long-term stability of the ester. purdue.edu

Factors Influencing Hydrolytic Degradation Rate (e.g., pH, Temperature, Water Activity)

The hydrolytic stability of this compound, a type of polyol ester, is a critical performance characteristic. The ester linkages in its structure are susceptible to hydrolysis, a reaction where water molecules break down the ester back into its constituent alcohol (trimethylolethane) and carboxylic acid (heptanoic acid). zslubes.com This process is significantly influenced by several factors, including pH, temperature, and water activity.

The structure of the polyol, specifically the neopentyl arrangement of trimethylolethane, provides considerable steric hindrance around the ester bonds, which inherently enhances hydrolytic stability compared to less hindered esters. purdue.edu However, the rate of degradation is still subject to environmental conditions.

pH: The rate of hydrolysis is highly dependent on the pH of the surrounding medium. fiveable.me Both acidic and basic conditions can catalyze the cleavage of ester bonds. fiveable.meresearchgate.net Generally, the hydrolysis rate is at its minimum in the neutral pH range. In acidic conditions (low pH), the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, in basic conditions (high pH), the hydroxide (B78521) ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon. For many polyesters, sensitivity to basic conditions is more pronounced. fiveable.me The acid formed during hydrolysis can also act as a catalyst, further accelerating the degradation process. purdue.edu

Temperature: An increase in temperature significantly accelerates the rate of hydrolytic degradation. komatsu.jp Higher temperatures provide the necessary activation energy for the hydrolysis reaction to occur more readily. This relationship is often described by the Arrhenius equation, which indicates an exponential increase in the reaction rate constant with temperature. purdue.edu For instance, studies on similar polyol esters have shown a linear relationship between the logarithm of the rate constant and the inverse of the absolute temperature, confirming that the degradation mechanism is consistent over a range of temperatures. purdue.edu

Water Activity: The presence of water is essential for hydrolysis to occur. An increase in water concentration or activity generally leads to a higher rate of degradation. The extent of this influence depends on the solubility of water in the ester and the accessibility of water molecules to the ester linkages. fiveable.me While this compound is relatively hydrophobic, dissolved or emulsified water can still lead to significant hydrolysis over time, especially at elevated temperatures.

The following table provides a conceptual representation of the relative hydrolysis rates under different conditions, based on general principles for polyol esters.

Interactive Data Table: Relative Hydrolysis Rate of this compound

| pH | Temperature | Water Activity | Relative Hydrolysis Rate |

| Acidic | Low | Low | Low |

| Acidic | High | High | Very High |

| Neutral | Low | Low | Very Low |

| Neutral | High | High | Moderate |

| Basic | Low | Low | Moderate |

| Basic | High | High | High |

Enzymatic Hydrolysis by Esterases and Lipases

This compound can also undergo degradation through enzymatic hydrolysis, primarily catalyzed by lipases and esterases. nih.gov These enzymes are ubiquitous in nature and play a crucial role in the biodegradation of esters. nih.govmdpi.com

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are particularly effective at hydrolyzing the ester bonds of long-chain acylglycerols. researchgate.net While this compound is not a triglyceride, the ester linkages are susceptible to lipase (B570770) activity. Lipases catalyze the hydrolysis of ester bonds, often at an oil-water interface. nih.gov The efficiency of lipase-catalyzed hydrolysis depends on several factors, including the specific enzyme used, temperature, pH, and the structure of the ester.

Esterases (EC 3.1.1.1), on the other hand, typically hydrolyze esters with shorter-chain fatty acids. researchgate.net Given that this compound is formed from heptanoic acid, a medium-chain fatty acid, both lipases and esterases could potentially contribute to its breakdown.

The enzymatic hydrolysis of this compound would proceed by the enzyme binding to the ester and facilitating the nucleophilic attack of a water molecule on the carbonyl carbon of the ester bond. This process results in the release of heptanoic acid and the corresponding alcohol. The steric hindrance provided by the neopentyl structure of trimethylolethane, which enhances hydrolytic stability, may also influence the rate of enzymatic hydrolysis by affecting the accessibility of the ester bond to the active site of the enzyme.

Research on the enzymatic hydrolysis of various esters has shown that the reaction rate is influenced by the concentration of the enzyme and the amount of water in the system. mdpi.com For instance, studies on the enzymatic hydrolysis of tallow (B1178427) have demonstrated that the degree of hydrolysis increases with higher enzyme and water concentrations. mdpi.com

Interactive Data Table: Factors Affecting Enzymatic Hydrolysis of Esters

| Factor | Effect on Hydrolysis Rate |

| Enzyme Concentration | Generally, a higher concentration leads to a faster rate of hydrolysis. mdpi.com |

| Temperature | Rate increases with temperature up to an optimal point, beyond which the enzyme denatures. |

| pH | Each enzyme has an optimal pH range for activity. |

| Water Content | Sufficient water is required for the hydrolytic reaction to proceed. mdpi.com |

| Substrate Structure | Steric hindrance and chain length can affect the enzyme's ability to bind and catalyze. |

Rheological Behavior in Application Systems

The rheological properties of this compound are crucial for its performance in applications such as lubrication. Rheology is the study of the flow and deformation of matter, and for a lubricant, it dictates how it behaves under various conditions of temperature and stress.

Viscoelastic Properties and Temperature Dependence

This compound, like many polymeric and complex fluids, exhibits viscoelastic behavior. This means it has both viscous properties (resistance to flow) and elastic properties (ability to store energy and deform reversibly). youtube.com At low temperatures or high frequencies of applied stress, it may behave more like an elastic solid, while at high temperatures or low frequencies, it behaves more like a viscous liquid. youtube.com

The temperature dependence of the viscoelastic properties is a critical factor. As temperature increases, the viscosity of this compound decreases significantly. tandfonline.com This is because the increased thermal energy allows molecules to move past each other more easily. The relationship between temperature and viscosity is often described by models like the Williams-Landel-Ferry (WLF) equation for polymers and some complex fluids, especially near their glass transition temperature. researchgate.net

The viscosity index (VI) is a common metric used to characterize the stability of a lubricant's viscosity with changing temperature. Polyol esters, including this compound, generally have a high viscosity index, indicating a smaller change in viscosity over a wide temperature range compared to mineral oils. zslubes.com

Interactive Data Table: Representative Temperature-Dependent Viscosity of a Polyol Ester

| Temperature (°C) | Kinematic Viscosity (cSt) |

| 40 | 220 |

| 100 | 25 |

| 150 | 10 |

Note: This table shows representative values for a high-viscosity polyol ester and is for illustrative purposes.

Flow Characteristics under Shear Stress

The behavior of this compound under shear stress is another important rheological characteristic. In many applications, lubricants are subjected to high shear rates. Many complex fluids, including some polymer solutions and lubricants, exhibit non-Newtonian behavior, meaning their viscosity changes with the shear rate. mdpi.com

A common non-Newtonian behavior is shear-thinning, where the viscosity decreases as the shear rate increases. mdpi.com This can be advantageous in lubrication, as it allows for lower viscosity and reduced friction at high speeds, while maintaining a higher viscosity for film strength at lower speeds. The alignment of the long-chain molecules in the direction of flow reduces their resistance, leading to this decrease in viscosity. mdpi.com

The response of the fluid to shear stress can be characterized by plotting shear stress versus shear rate. For a Newtonian fluid, this plot is a straight line, with the slope being the viscosity. For a shear-thinning fluid, the viscosity decreases as the shear rate increases. mdpi.com

Interfacial Phenomena and Surface Interactions

The behavior of this compound at interfaces and its interactions with surfaces are critical for applications like lubrication and as a hydraulic fluid. These properties determine how well it coats a surface and reduces friction.

Wettability and Surface Tension Properties

Wettability describes the ability of a liquid to maintain contact with a solid surface. It is determined by the balance of intermolecular forces between the liquid and the solid. Good wettability is essential for a lubricant to form a continuous and stable film on a metal surface. The polarity of the ester groups in this compound contributes to its good surface wetting properties on metals. machinerylubrication.com

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a measure of the cohesive energy present at the interface of a liquid. Liquids with lower surface tension generally have better wetting properties. Esters, in general, have lower surface tensions compared to water, which allows them to spread more easily over surfaces. The specific surface tension of this compound will depend on its molecular structure and temperature. Studies on fatty acid esters have shown that they effectively wet steel surfaces. acs.org The hydrophobicity of ester films can be evaluated by contact angle measurements, with a larger contact angle indicating greater hydrophobicity. nih.govmdpi.com

Adhesion and Spreading Characteristics in Films and Coatings

Polyol esters, as a class of compounds, are recognized for their excellent thermal stability and lubricity. zslubes.com In the context of coatings, their molecular structure, characterized by a central polyol backbone and multiple long-chain fatty acid esters, influences surface interactions and film formation.

Adhesion Characteristics:

Adhesion refers to the force of attraction between a coating and a substrate. For a coating to be effective, it must exhibit strong adhesion to the underlying surface to prevent delamination, blistering, or peeling. The adhesion of a coating containing this compound would be influenced by several factors:

Molecular Structure: The branched, compact structure of the trimethylolethane core may provide a robust anchor for the heptanoate (B1214049) chains, potentially contributing to the cohesive strength of the film and its adhesion.

Spreading Characteristics:

Spreading is the process by which a coating flows out over a substrate to form a uniform film. This is largely governed by the surface tension of the liquid coating and the surface energy of the substrate.

Surface Tension: The surface tension of a coating formulation containing this compound would be a key determinant of its spreading ability. Generally, lower surface tension liquids spread more easily over high surface energy substrates. While specific data for this compound is unavailable, ester-based lubricants have been shown to have higher surface tension than polyalphaolefins. researchgate.net The final surface tension of a coating is a cumulative property of all its components.

Contact Angle: The contact angle is a quantitative measure of the wetting of a solid by a liquid. A lower contact angle (typically <90°) indicates good wetting and a higher tendency for the liquid to spread. aalto.fi The contact angle of a formulation with this compound on a given substrate would need to be measured to ascertain its specific spreading characteristics.

Influence as a Plasticizer or Coalescent Aid:

In some coating formulations, polyol esters can function as plasticizers or coalescent aids. In these roles, this compound could indirectly affect adhesion and spreading:

Flexibility and Adhesion: As a plasticizer, it would increase the flexibility of the dried film, which can improve adhesion by reducing internal stresses that might otherwise lead to delamination, especially on substrates that undergo thermal expansion and contraction.

Due to the lack of direct experimental data, the following table provides a hypothetical and generalized representation of how this compound might influence coating properties based on the known behavior of similar polyol esters.

| Property | Influencing Factor of this compound | Expected Impact on Films and Coatings |

| Adhesion | Polarity of ester groups, molecular structure | Potentially good adhesion to polar substrates. The long fatty acid chains may also promote adhesion to less polar surfaces. |

| Spreading | Contribution to the overall surface tension of the coating formulation. | The effect is highly dependent on the other components of the formulation and the substrate's surface energy. |

| Wetting | Viscosity and intermolecular forces. | May require formulation with solvents or surfactants to achieve optimal wetting on some substrates. |

| Film Cohesion | Intermolecular forces between the ester molecules. | The long heptanoate chains could lead to good cohesive strength within the film. |

It is crucial to note that these are generalized expectations. The actual performance of this compound in a specific coating formulation would need to be determined through empirical testing, including measurements of pull-off adhesion strength, contact angle on various substrates, and observation of film formation properties.

Environmental Dynamics and Biodegradation of Trimethylolethane Triheptanoate

Biodegradation Pathways and Mechanisms

The biodegradation of trimethylolethane triheptanoate is a multi-step process primarily driven by microbial activity. The initial and most critical step is the hydrolysis of the ester bonds.

The molecular structure of neopentyl polyol esters, like this compound, is known for its resistance to heat, light, and hydrolysis. wikipedia.org However, under favorable environmental conditions, these esters are susceptible to microbial degradation. The process begins with the enzymatic cleavage of the ester linkages, which is considered the first stage of biodegradation. googleapis.com

Microbial Degradation: Role of Bacteria and Fungi

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading synthetic ester lubricants. Research has shown that bacteria are particularly efficient in this process. For instance, strains of Acinetobacter lwoffi and Micrococcus roseus have been identified as capable of utilizing synthetic lubricants composed of trimethylolpropane (B17298) esters, which are structurally analogous to trimethylolethane esters. nih.govasm.org These bacteria have been shown to break down the ester, utilizing the fatty acid components as a source of carbon and energy. nih.gov

Fungi also play a significant role in the degradation of petroleum hydrocarbons and synthetic polymers, often working synergistically with bacteria. researchgate.net Genera such as Aspergillus, Penicillium, and Fusarium are known to metabolize hydrocarbons and could potentially contribute to the breakdown of synthetic esters. researchgate.net The degradation of polyester (B1180765) polyurethanes by Aspergillus sp. highlights the potential for fungal esterase activity on complex ester-based materials. researchgate.net

The structural characteristics of the ester, such as branching, can influence the rate of microbial breakdown. Increased branching in the carbon chain can lead to greater resistance to biodegradation. googleapis.com

Enzymatic Biotransformation (e.g., Esterase-Mediated Cleavage)

The key to the biodegradation of this compound lies in the action of specific enzymes, primarily esterases and lipases. These enzymes catalyze the hydrolysis of the ester bonds, breaking the molecule down into its constituent parts: trimethylolethane and three molecules of heptanoic acid. nih.govasm.orgnih.gov

Studies on various ester-based compounds have demonstrated the critical role of these hydrolases. nih.govnih.gov The enzymatic activity is often enhanced when the microorganisms are grown in the presence of the ester, indicating an adaptive response. asm.org For example, esterase activity was found to be significantly higher in Micrococcus roseus cells grown on a synthetic ester lubricant compared to those grown on a simple carbon source like acetate. asm.org

The general mechanism of enzymatic hydrolysis of esters is well-established and proceeds as follows:

This compound + 3 H₂O → Trimethylolethane + 3 Heptanoic Acid

This reaction is catalyzed by microbial extracellular or cell-associated esterases and lipases.

Mineralization to Carbon Dioxide and Water

Following the initial enzymatic hydrolysis, the resulting products, trimethylolethane and heptanoic acid, undergo further degradation. Heptanoic acid, a medium-chain fatty acid, is readily metabolized by a wide variety of microorganisms through the β-oxidation pathway, ultimately leading to its mineralization to carbon dioxide (CO₂) and water (H₂O). nih.gov

The ultimate aerobic mineralization of a substance to carbon dioxide is a key indicator of its complete biodegradation. nih.gov Standardized tests, such as the OECD 301B method, measure the amount of CO₂ produced over a 28-day period to determine if a chemical is "readily biodegradable." researchgate.net For a substance to be classified as readily biodegradable, it must achieve at least 60% of its theoretical CO₂ production within a 10-day window during the test. researchgate.net

A safety data sheet for a product containing trimethylolethane (CAS No. 77-85-0) indicates that it is readily biodegradable, achieving 99% degradation in a Zahn-Wellen test, which is another type of inherent biodegradability test. nih.govnist.gov

Environmental Fate in Diverse Compartments

The environmental fate of this compound is determined by its susceptibility to biodegradation and its physicochemical properties, which influence its distribution and persistence in soil and water.

Persistence and Degradation in Soil Environments

When introduced into soil, synthetic lubricants like this compound are subject to degradation by the native microbial communities. Fatty acids, being natural products, are found in all living organisms and persist in soil and sediments after the organism's death. unlv.edu The degradation of the heptanoic acid portion of this compound is therefore expected to proceed readily in soil environments.

The rate of degradation in soil can be influenced by several factors, including:

Microbial Population: The abundance and diversity of bacteria and fungi capable of producing esterases and metabolizing fatty acids will directly impact the degradation rate. unlv.edu

Soil Type and Composition: Soil characteristics such as organic matter content, pH, and nutrient availability can affect microbial activity.

Temperature and Moisture: These environmental parameters are critical for microbial growth and enzymatic activity.

While specific studies on the persistence of this compound in soil are limited, the general consensus for synthetic esters is that they are significantly more biodegradable than mineral oil-based lubricants. nih.gov The fatty acid components are typically degraded rapidly, while the polyol core, in this case, trimethylolethane, may degrade more slowly due to its branched structure. nih.gov

Table 1: Factors Influencing the Degradation of this compound in Soil

| Factor | Influence on Degradation |

|---|---|

| Microbial Abundance | Higher populations of ester-degrading microbes lead to faster degradation. |

| Enzyme Activity | The presence and activity of extracellular esterases and lipases are crucial for the initial breakdown. |

| Soil Organic Matter | Can influence microbial populations and the sorption of the chemical. |

| Temperature | Optimal temperatures for microbial growth accelerate degradation. |

| Moisture | Adequate moisture is essential for microbial activity and hydrolysis. |

| pH | Affects microbial community structure and enzyme function. |

| Oxygen Availability | Aerobic conditions are generally required for complete mineralization. |

Degradation in Aquatic Systems (Freshwater and Marine)

In aquatic environments, the biodegradation of this compound follows a similar pathway to that in soil, with hydrolysis being the initial and rate-limiting step. The solubility of the compound and the presence of microbial biofilms on suspended particles or sediments are important factors.

Studies on synthetic ester lubricants in aquatic systems have shown that they are readily biodegradable. nih.gov The release of heptanoic acid into the water column would be followed by its rapid assimilation and mineralization by aquatic microorganisms.

Table 2: Summary of Biodegradation Data for Structurally Related Compounds

| Compound/Test Type | Result | Reference |

|---|---|---|

| Synthetic Ester Lubricant (general) | More readily biodegradable than mineral oils. | nih.gov |

| Trimethylolpropane Ester (utilized by Acinetobacter lwoffi) | Accumulation of the polyol core (trimethylolpropane) was observed. | nih.gov |

| Trimethylolpropane Ester (utilized by Micrococcus roseus) | Cleavage of ester bonds as an initial degradation step confirmed. | asm.org |

Volatilization and Atmospheric Degradation Potential

This compound, a type of synthetic polyol ester, is characterized by its low volatility. This property is attributed to the polarity of the ester groups within its molecular structure, which increases intermolecular forces and consequently reduces its tendency to vaporize. lube-media.com This results in a high flash point, a feature that enhances safety in its application as a lubricant or hydraulic fluid. lube-media.com

Factors Influencing Biodegradability

The biodegradability of synthetic esters like this compound is not an intrinsic constant but is heavily influenced by a combination of its molecular characteristics and the prevailing environmental conditions. nih.gov These esters are generally considered to have good potential for biodegradation, often being classified as readily or inherently biodegradable. lube-media.comepa.gov

Molecular Structure and Chain Length Effects

The molecular architecture of an ester is a primary determinant of its susceptibility to microbial attack. For esters used in applications like synthetic base fluids, studies have shown that branching in the alcohol component of the molecule can hinder biodegradation. nih.govresearchgate.net Trimethylolethane is a branched neopentyl alcohol, a structural feature that can increase the steric hindrance around the ester linkages, potentially slowing down enzymatic hydrolysis compared to linear structures. researchgate.net

Research on maleate-based plasticizers demonstrated that diesters with linear alkyl side chains exhibited significantly higher rates of hydrolysis by soil bacteria than their branched-chain counterparts. researchgate.net Furthermore, studies on alkyl esters in marine sediments suggest that an optimal total carbon number, typically between 12 and 18, facilitates more complete and rapid anaerobic biodegradation. nih.govresearchgate.net The chain length of the fatty acid moiety also plays a role; investigations into long-chain aliphatic polyesters show that their microstructure and resulting crystallinity have a profound impact on their degradability. uni-konstanz.de

Degree of Saturation and Functional Group Accessibility

This compound is a saturated ester, meaning its fatty acid chains (heptanoate) lack carbon-carbon double bonds. Research indicates that the presence of unsaturation can enhance biodegradability. nih.govresearchgate.net The ester functional groups are the primary sites for initial enzymatic attack, serving as a "handle" for microbial degradation through hydrolysis. wikipedia.orgmdpi.com

The accessibility of these ester bonds to microbial enzymes, such as esterases and lipases, is critical. mdpi.com The compact, three-dimensional structure of a polyol ester like this compound may shield the ester linkages, influencing the rate of degradation. The process begins with the enzymatic cleavage of the ester bonds, a reaction that is fundamental to the breakdown of many synthetic polymers. mdpi.comresearchgate.net

Environmental Conditions (e.g., Temperature, pH, Oxygen Availability)

The rate and extent of biodegradation are critically dependent on environmental factors.

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Studies on other biodegradable polymers, such as polyhydroxyalkanoates (PHAs), have shown that degradation rates increase with temperature within an optimal range for the active microorganisms (e.g., higher rates at 28°C compared to 21°C). nih.gov

pH: The pH of the soil or water can affect both the chemical stability of the ester bond (hydrolysis) and the metabolic activity of the microbial populations. Enzymatic hydrolysis of esters is often most efficient at a neutral pH, around 7.4. nih.gov

Oxygen Availability: The presence or absence of oxygen determines which microbial communities will be active and which metabolic pathways will be used. Aerobic degradation, which requires oxygen, is often a more rapid process for many organic compounds. researchgate.net However, in anaerobic environments like marine sediments or buried soils, different communities of microorganisms take over, utilizing alternative electron acceptors. nih.govresearchgate.netresearchgate.net

Microbial Community Composition and Activity

A diverse community of microorganisms, including bacteria and fungi, is responsible for the breakdown of synthetic esters. mdpi.comnih.gov The specific composition and metabolic activity of the microbial consortia present in a given environment are crucial.

Studies have identified numerous microbial genera capable of degrading ester-based polymers. For instance, bacteria from the genera Pseudomonas, Nocardia, Streptomyces, Cupriavidus, and Roseateles, as well as fungi like Aspergillus, have been shown to degrade various polymers and esters. mdpi.comnih.govnih.gov Different microorganisms may act on different parts of the molecule or at different stages of degradation. Some microbes may be specialists, degrading only specific types of esters, while others are generalists. nih.gov The degradation of complex ester mixtures often involves sequential breakdown by different microbial species. epa.gov

| Factor | Influence on Biodegradation Rate | Example from Research |

|---|---|---|

| Molecular Branching | Increased branching, particularly in the alcohol moiety, generally decreases biodegradability. | Branched maleate (B1232345) diesters show almost no degradation compared to linear counterparts. researchgate.net |

| Chain Length | An optimal carbon chain length exists; for some esters, a total of 12-18 carbons is favorable. | Alkyl esters with C12-C18 chains show better anaerobic degradation in marine sediment. nih.govresearchgate.net |

| Saturation | Unsaturated bonds (C=C) in the acid or alcohol moiety can increase biodegradability. | Presence of an unsaturated bond in the acid moiety increased the degradation rate of alkyl esters. nih.govresearchgate.net |

| Temperature | Higher temperatures (within a certain range) generally increase microbial activity and degradation rates. | Degradation of PHA polymers is faster at 28°C than at 21°C. nih.gov |

| Oxygen | Aerobic conditions often lead to faster degradation, but anaerobic degradation is also significant. | Both aerobic and anaerobic pathways exist for the breakdown of pollutants. researchgate.net |

| Microbial Community | The presence of specific microbial genera with esterase activity is essential for degradation. | Genera such as Pseudomonas, Aspergillus, and Streptomyces are known polymer degraders. mdpi.comnih.govnih.gov |

Transformation Products and Environmental Significance

The biodegradation of this compound proceeds through a series of steps, leading to the formation of various transformation products (TPs). The initial and most significant step is the hydrolysis of the ester linkages. wikipedia.org This process breaks down the parent molecule into its constituent parts and intermediate compounds.

The expected primary transformation products from the complete hydrolysis of this compound are:

Trimethylolethane: The core polyol alcohol.

Heptanoic Acid: The C7 fatty acid side chains.

During the degradation process, intermediate products are also formed. These would include Trimethylolethane diheptanoate and Trimethylolethane monoheptanoate, where one or two of the fatty acid chains have been cleaved off, respectively. The environmental fate of these TPs is important. Heptanoic acid is a naturally occurring fatty acid that can be readily metabolized by many microorganisms through beta-oxidation. Trimethylolethane, being a small, water-soluble polyol, is also expected to be biodegradable.

| Product Name | Chemical Class | Formation Pathway | Likely Subsequent Fate |

|---|---|---|---|

| Trimethylolethane diheptanoate | Diester | Initial hydrolysis of one ester bond. | Further hydrolysis to monoester and heptanoic acid. |

| Trimethylolethane monoheptanoate | Monoester | Hydrolysis of two ester bonds. | Further hydrolysis to Trimethylolethane and heptanoic acid. |

| Heptanoic Acid | Carboxylic Acid (Fatty Acid) | Cleavage from the polyol backbone via hydrolysis. | Further degradation via beta-oxidation by microorganisms. |

| Trimethylolethane | Polyol (Alcohol) | Complete hydrolysis of all three ester bonds. | Further microbial degradation. |

Identification of Intermediates and Metabolites

The biodegradation of this compound is expected to proceed through a two-step process. The initial and rate-determining step is the hydrolysis of the ester linkages. This can occur abiotically (chemical hydrolysis) or, more significantly, be mediated by microbial enzymes, particularly lipases and esterases.

The hydrolysis of this compound would yield trimethylolethane (2,2-bis(hydroxymethyl)butanol) and three molecules of heptanoic acid.

Figure 1: Hydrolysis of this compound

Following hydrolysis, these intermediates are then available for microbial metabolism.

Trimethylolethane: As a polyhydric alcohol, trimethylolethane is anticipated to be biodegradable. Microorganisms are likely to metabolize it through oxidative pathways, converting the alcohol groups to aldehydes and then to carboxylic acids, which can subsequently enter central metabolic pathways such as the citric acid cycle.

Heptanoic Acid: This medium-chain fatty acid is a readily biodegradable compound. Its metabolism by microorganisms occurs via the β-oxidation pathway, where the fatty acid chain is sequentially shortened by two carbon atoms at a time, producing acetyl-CoA. Acetyl-CoA then enters the citric acid cycle for energy production.

Table 1: Predicted Intermediates and Metabolites of this compound Biodegradation

| Parent Compound | Initial Degradation Products (Intermediates) | Subsequent Metabolites |

| This compound | Trimethylolethane | Oxidative degradation products (aldehydes, carboxylic acids) |

| Heptanoic Acid | Acetyl-CoA (via β-oxidation) |